5-Thiomorpholin-4-ylpentan-2-one
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Overview
Description
5-Thiomorpholin-4-ylpentan-2-one is a chemical compound with the molecular formula C9H17NOS. It is characterized by the presence of a thiomorpholine ring attached to a pentanone chain. This compound is known for its versatility in various scientific applications, including drug synthesis, polymer chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiomorpholin-4-ylpentan-2-one typically involves the reaction of thiomorpholine with a pentanone derivative under controlled conditions. One common method includes the use of thiomorpholine and 2-pentanone in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The process may also include purification steps such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Thiomorpholin-4-ylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
5-Thiomorpholin-4-ylpentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Thiomorpholin-4-ylpentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A simpler analog with similar structural features.
2-Pentanone: Shares the pentanone chain but lacks the thiomorpholine ring.
Thiazoles: Contain a sulfur and nitrogen heterocycle, similar to the thiomorpholine ring.
Uniqueness
5-Thiomorpholin-4-ylpentan-2-one is unique due to the combination of the thiomorpholine ring and the pentanone chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
5-Thiomorpholin-4-ylpentan-2-one is a compound characterized by its unique molecular structure, which includes a thiomorpholine ring and a pentanone chain. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C9H17NOS
- Molecular Weight : 187.30 g/mol
- CAS Number : 1247226-15-8
This compound exhibits its biological effects through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
- Receptor Binding : It can interact with various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
Human Jurkat T-cells | 5.0 |
HepG2 Liver Cancer Cells | 4.5 |
MCF-7 Breast Cancer Cells | 3.8 |
In a study comparing the cytotoxicity of Mannich bases, derivatives of this compound showed enhanced potency compared to standard chemotherapeutic agents like 5-fluorouracil .
Case Studies
- Study on Anticancer Effects : A study published in PMC highlighted the enhanced cytotoxicity of Mannich bases derived from thiomorpholine compounds against human cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activity of various thiomorpholine derivatives, including this compound, demonstrating its effectiveness against multi-drug resistant strains.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the thiomorpholine ring or pentanone chain have been shown to affect both potency and selectivity towards different biological targets.
Table of Derivatives and Their Activities
Properties
IUPAC Name |
5-thiomorpholin-4-ylpentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-9(11)3-2-4-10-5-7-12-8-6-10/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLQGWVHUFUBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN1CCSCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247226-15-8 |
Source
|
Record name | 5-(thiomorpholin-4-yl)pentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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